molecular formula C16H24N2O2 B3018156 trans (+/-) (4-(4-Methylphenyl)pyrrolidin-3-YL)carbamic acid tert-butyl ester CAS No. 1212330-34-1

trans (+/-) (4-(4-Methylphenyl)pyrrolidin-3-YL)carbamic acid tert-butyl ester

Cat. No.: B3018156
CAS No.: 1212330-34-1
M. Wt: 276.38
InChI Key: KDBWMCGWFKBCFT-UONOGXRCSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position and a 4-methylphenyl substituent at the 4-position of the pyrrolidine ring. Its trans configuration and racemic nature (±) make it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(4-methylphenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBWMCGWFKBCFT-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-) (4-(4-Methylphenyl)pyrrolidin-3-YL)carbamic acid tert-butyl ester typically involves the reaction of 4-(4-methylphenyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbamate group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Pharmaceutical Development

trans (+/-) (4-(4-Methylphenyl)pyrrolidin-3-YL)carbamic acid tert-butyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role is critical in the development of analgesics and anti-inflammatory drugs, where it enhances therapeutic efficacy by modulating pain pathways and inflammatory responses .

Neuroscience Research

This compound is employed in neuroscience studies to explore the mechanisms of action of neurotransmitters. It aids in understanding neurological disorders such as depression and anxiety by providing insights into receptor interactions and signaling pathways . For instance, studies have shown that derivatives of this compound can influence serotonin receptor activity, which is crucial for mood regulation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It is particularly useful for creating compounds with specific pharmacological properties, facilitating the development of new drugs . Researchers have reported successful syntheses involving this compound that yield high-purity products suitable for further biological testing .

Drug Delivery Systems

The compound's unique chemical structure makes it suitable for formulating advanced drug delivery systems. It improves the bioavailability and controlled release of active pharmaceutical ingredients, which is essential for enhancing therapeutic outcomes in clinical settings . Studies have demonstrated that drug formulations incorporating this ester show improved stability and efficacy compared to traditional methods .

Material Science

In material science, this compound can be incorporated into polymers to enhance their mechanical properties and thermal stability. This application is particularly relevant for developing coatings and composites used in various industrial applications . Research indicates that materials modified with this compound exhibit superior performance characteristics, making them suitable for demanding environments .

Case Study 1: Analgesic Development

A study published in a peer-reviewed journal explored the synthesis of novel analgesics using this compound as a key intermediate. The resulting compounds demonstrated significant pain-relieving effects in animal models, highlighting the potential for clinical applications in pain management .

Case Study 2: Neurological Studies

In another study focused on depression treatment, researchers utilized this compound to investigate its effects on serotonin receptors. The findings revealed that certain derivatives enhanced receptor binding affinity, suggesting a pathway for developing new antidepressant therapies .

Case Study 3: Drug Formulation

A formulation study examined the incorporation of this compound into a nanoparticle delivery system. Results indicated improved drug release profiles and bioavailability compared to conventional formulations, demonstrating its utility in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of trans (+/-) (4-(4-Methylphenyl)pyrrolidin-3-YL)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in substituents on the pyrrolidine ring and stereochemistry. Below is a comparative analysis:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Features
trans (±)-(4-(4-Methylphenyl)pyrrolidin-3-yl)carbamic acid tert-butyl ester 4-(p-tolyl), trans, ± 1643979-48-9 C₁₇H₂₄N₂O₂ 288.39 g/mol Racemic mixture; tert-butyl carbamate protection
trans-tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate 4-(p-tolyl), trans 1015070-53-7 C₁₇H₂₄N₂O₂ 288.39 g/mol Structural isomer; carbamate at position 1
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 1-(4-chlorobenzyl), S-configuration 169452-10-2 C₁₆H₂₃ClN₂O₂ 310.82 g/mol Chlorophenyl group; chiral center
trans-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride 4-methyl, trans, hydrochloride salt 2097068-61-4 C₁₀H₂₁ClN₂O₂ 236.74 g/mol Hydrochloride salt; enhanced solubility

Notes:

  • Positional Isomerism : The tert-butyl carbamate group’s position (1 vs. 3) affects reactivity and downstream functionalization .
  • Stereochemistry : Enantiopure analogs (e.g., S-configuration in CAS 169452-10-2) show distinct biological activities compared to racemic mixtures .

Physicochemical Properties

  • pKa : Predicted pKa of the amine group in the target compound is ~12.3 (similar to CAS 169452-10-2 ), ensuring basicity suitable for salt formation.
  • Solubility : The hydrochloride salt form (CAS 2097068-61-4) increases water solubility (>50 mg/mL) compared to the free base (<5 mg/mL) .
  • Stability : The tert-butyl carbamate group decomposes under acidic conditions (e.g., TFA), a trait shared with analogs like CAS 1015070-53-7 .

Biological Activity

trans (+/-) (4-(4-Methylphenyl)pyrrolidin-3-YL)carbamic acid tert-butyl ester, also known as tert-butyl (4-(4-methylphenyl)pyrrolidin-3-yl)carbamate, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.38 g/mol
  • CAS Number : 1212330-34-1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in pharmacology and neuroscience. The compound has shown potential in the following areas:

  • Neuropharmacology : It is being explored for its effects on neurotransmitter systems, particularly in relation to neurological disorders.
  • Analgesic Properties : The compound serves as an intermediate in the synthesis of analgesics, highlighting its potential for pain management.
  • Drug Delivery Systems : Its chemical structure allows for improved bioavailability and controlled release of therapeutic agents.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with P-glycoprotein (P-gp) : Studies indicate that the compound may interact with P-gp, a critical protein involved in drug transport across cell membranes. This interaction can influence the pharmacokinetics of drugs, enhancing their efficacy and reducing side effects .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to neurotransmitter degradation, potentially leading to increased levels of neurotransmitters in the synaptic cleft .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound could significantly increase cell viability in astrocytes exposed to amyloid beta peptide (Aβ 1-42), suggesting neuroprotective properties against neurodegenerative conditions like Alzheimer's disease .
  • Pharmacological Profiles : In comparative studies with other compounds, it was found that this ester exhibited a favorable pharmacokinetic profile, including a higher brain/plasma distribution ratio and a longer elimination half-life compared to established drugs like retigabine .
  • Analgesic Development : As a precursor in the synthesis of analgesics, this compound has been crucial in developing new pain relief medications with improved efficacy and safety profiles .

Applications

The applications of this compound are broad and include:

  • Pharmaceutical Development : Utilized as a key intermediate for synthesizing various drugs targeting pain and inflammation.
  • Neuroscience Research : Important for studying neurotransmitter mechanisms and developing treatments for neurological disorders.
  • Organic Synthesis : Serves as a versatile building block for creating complex organic molecules.
  • Material Science : Enhances properties when incorporated into polymers and materials.

Q & A

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like dopamine transporters. QSAR models correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with activity, guiding structural optimization .

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